molecular formula C15H13NO5 B2950420 {[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate CAS No. 787557-43-1

{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate

Cat. No.: B2950420
CAS No.: 787557-43-1
M. Wt: 287.271
InChI Key: DELPLTZHIGRHMW-UHFFFAOYSA-N
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Description

{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate is an organic compound that features a furan ring, a carbamoyl group, and a formylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate typically involves the following steps:

    Formation of the furan-2-ylmethyl carbamate: This can be achieved by reacting furan-2-ylmethanol with phosgene or a suitable carbamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The resulting furan-2-ylmethyl carbamate is then esterified with 4-formylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: {[(furan-2-yl)methyl]carbamoyl}methyl 4-hydroxymethylbenzoate.

    Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and formylbenzoate moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate is unique due to the combination of its furan ring, carbamoyl group, and formylbenzoate moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-9-11-3-5-12(6-4-11)15(19)21-10-14(18)16-8-13-2-1-7-20-13/h1-7,9H,8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELPLTZHIGRHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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